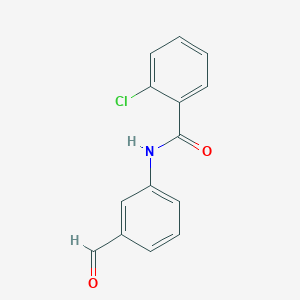

2-chloro-N-(3-formylphenyl)benzamide

Description

BenchChem offers high-quality 2-chloro-N-(3-formylphenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(3-formylphenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(3-formylphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO2/c15-13-7-2-1-6-12(13)14(18)16-11-5-3-4-10(8-11)9-17/h1-9H,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKQNQAYVNFMJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-N-(3-formylphenyl)benzamide (CAS No. 722467-66-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-N-(3-formylphenyl)benzamide, a synthetic organic compound with potential applications in medicinal chemistry and materials science. While specific research on this molecule is not extensively published, its structural motifs—a chlorinated benzamide core and a reactive formyl group—suggest a range of potential biological activities and synthetic utilities. This document outlines the compound's key physicochemical properties, a representative synthesis protocol based on established methodologies for analogous structures, and a discussion of its potential biological significance in the context of related benzamide derivatives. This guide is intended to serve as a foundational resource for researchers investigating this compound and its potential applications.

Introduction

Benzamide and its derivatives are a cornerstone in the field of medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The versatility of the benzamide scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological and physical characteristics. The subject of this guide, 2-chloro-N-(3-formylphenyl)benzamide, incorporates a 2-chloro substituted benzoyl group and a 3-formylphenyl amine. The presence of the chlorine atom can influence the compound's lipophilicity and metabolic stability, while the formyl group serves as a versatile chemical handle for further synthetic transformations, making it a valuable building block for the synthesis of more complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties of 2-chloro-N-(3-formylphenyl)benzamide is presented in Table 1. These properties are crucial for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| CAS Number | 722467-66-5 | [1] |

| Molecular Formula | C₁₄H₁₀ClNO₂ | [1] |

| Molecular Weight | 259.69 g/mol | [1] |

| Purity | ≥95% (typical) | [1] |

| Storage | 4°C, stored under nitrogen | [1] |

| Topological Polar Surface Area (TPSA) | 46.17 Ų | [1] |

| logP | 3.4048 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 3 | [1] |

Synthesis and Mechanism

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-aminobenzaldehyde attacks the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide bond. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct.

Caption: General mechanism for the synthesis of 2-chloro-N-(3-formylphenyl)benzamide.

Experimental Protocol (Representative)

This protocol is a generalized procedure based on the synthesis of similar benzamide derivatives and should be optimized for specific laboratory conditions.

Materials:

-

3-aminobenzaldehyde

-

2-chlorobenzoyl chloride

-

Triethylamine or pyridine

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminobenzaldehyde (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 2-chlorobenzoyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Caption: A typical workflow for the synthesis and purification of 2-chloro-N-(3-formylphenyl)benzamide.

Characterization

The structural elucidation and purity assessment of 2-chloro-N-(3-formylphenyl)benzamide would be confirmed using a suite of standard analytical techniques. While specific spectral data for this compound is not publicly available, the expected spectroscopic features are outlined below based on its structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show a singlet for the aldehyde proton (CHO) in the downfield region (around 9-10 ppm). A singlet for the amide proton (NH) would also be present, with its chemical shift being solvent-dependent. The aromatic protons would appear as a series of multiplets in the aromatic region (approximately 7-8.5 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for the carbonyl carbons of the amide and aldehyde groups (typically in the range of 160-190 ppm). The aromatic carbons would resonate in the 110-150 ppm region.

-

IR (Infrared) Spectroscopy: Key characteristic peaks would include a strong C=O stretching vibration for the amide carbonyl (around 1650-1680 cm⁻¹), another C=O stretch for the aldehyde (around 1690-1710 cm⁻¹), and an N-H stretching vibration (around 3300-3500 cm⁻¹).

-

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (259.69 g/mol ), along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M+ peak).

Potential Biological Applications and Signaling Pathways

While there is no specific biological data for 2-chloro-N-(3-formylphenyl)benzamide, the benzamide scaffold is present in a wide array of biologically active molecules. This suggests that the title compound could serve as a valuable starting point for the development of novel therapeutic agents.

-

Antimicrobial Activity: Numerous benzamide derivatives have demonstrated antibacterial and antifungal properties. The mechanism of action often involves the inhibition of essential enzymes or the disruption of cell membrane integrity.[2]

-

Anticancer Activity: Substituted benzamides have been investigated as inhibitors of various targets in cancer therapy, including histone deacetylases (HDACs) and receptor tyrosine kinases. The specific substitution pattern on the benzamide core is crucial for determining the target and potency.

-

Enzyme Inhibition: The benzamide moiety can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions within the active sites of enzymes.

The formyl group on the phenyl ring provides a reactive site for further derivatization, allowing for the synthesis of a library of compounds for structure-activity relationship (SAR) studies. For instance, the aldehyde can be converted to an oxime, a Schiff base, or a heterocyclic ring system, potentially leading to compounds with novel biological activities.

Caption: Potential research avenues for 2-chloro-N-(3-formylphenyl)benzamide.

Safety and Handling

Detailed toxicological data for 2-chloro-N-(3-formylphenyl)benzamide is not available. As with any chemical compound, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

2-chloro-N-(3-formylphenyl)benzamide is a chemical entity with significant potential for further investigation in the fields of medicinal chemistry and organic synthesis. Its straightforward synthesis and the presence of versatile functional groups make it an attractive building block for the creation of diverse molecular architectures. While specific biological data is currently lacking, the well-established pharmacological importance of the benzamide scaffold provides a strong rationale for its exploration as a lead compound in drug discovery programs. This technical guide serves as a starting point for researchers, providing essential information and a framework for future studies on this promising molecule.

References

-

2-chloro-n-(3-formylphenyl)benzamide (C14H10ClNO2). PubChemLite. [Link]

-

Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. [Link]

Sources

Technical Guide: Biological Potential & Applications of 2-Chloro-N-(3-formylphenyl)benzamide

[1][2]

Executive Summary

2-Chloro-N-(3-formylphenyl)benzamide (referred to herein as 2-Cl-3-FPB ) represents a high-value pharmacophore scaffold in medicinal chemistry.[1][2] While not a marketed drug itself, it serves as a critical "lynchpin intermediate" for Diversity-Oriented Synthesis (DOS).[1][2] Its structure combines a lipophilic, sterically demanding 2-chlorobenzamide core (often associated with allosteric enzyme inhibition) with a reactive meta-formyl handle , enabling the rapid generation of Schiff base libraries (hydrazones, semicarbazones) targeting bacterial cell division (FtsZ) and histone deacetylases (HDACs).[1][2]

This technical guide analyzes the physicochemical profile, synthesis protocols, and biological potential of 2-Cl-3-FPB, providing researchers with a roadmap for utilizing this scaffold in antimicrobial and antineoplastic drug discovery.[1][2]

Part 1: Physicochemical Profile & Drug-Likeness

Before assessing biological activity, the molecule's suitability as a lead candidate must be established via in silico profiling. 2-Cl-3-FPB exhibits properties consistent with "Rule of 5" compliance, making it an excellent starting point for oral drug design.[1][2]

Table 1: Calculated Physicochemical Properties

| Property | Value | Clinical Relevance |

| Molecular Weight | 259.69 g/mol | < 500; Optimal for oral bioavailability.[1][2] |

| LogP (Predicted) | 3.2 - 3.5 | Moderate lipophilicity; good membrane permeability but requires formulation optimization.[1][2] |

| H-Bond Donors | 1 (Amide NH) | < 5; Favors passive diffusion.[1][2] |

| H-Bond Acceptors | 2 (Amide O, Aldehyde O) | < 10; Good balance for receptor binding.[1][2] |

| TPSA | ~46 Ų | < 140 Ų; High probability of blood-brain barrier (BBB) penetration.[1][2] |

| Rotatable Bonds | 3 | Low flexibility reduces entropic penalty upon binding.[1][2] |

Part 2: Synthesis & Derivatization Protocols

The biological utility of 2-Cl-3-FPB relies on its purity and the reactivity of its aldehyde group.[1][2] Below is a self-validating protocol for its synthesis and subsequent derivatization.

Core Synthesis: Nucleophilic Acyl Substitution

Reaction Logic: The reaction utilizes a Schotten-Baumann-like condition or anhydrous organic base method to couple 2-chlorobenzoyl chloride with 3-aminobenzaldehyde.[1][2] The ortho-chloro substituent on the acid chloride provides steric protection, reducing hydrolysis side-reactions, while the meta-position of the aldehyde prevents steric clash during the coupling.[1][2]

Protocol:

-

Reagents:

-

Procedure:

-

Dissolve 3-aminobenzaldehyde in anhydrous DCM under nitrogen atmosphere at 0°C.

-

Add TEA dropwise and stir for 10 minutes to deprotonate the amine.

-

Add 2-chlorobenzoyl chloride dropwise over 20 minutes.[1][2] Critical Step: Maintain temperature < 5°C to prevent aldehyde oxidation.[1][2]

-

Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Validation: Monitor by TLC (Hexane:Ethyl Acetate 7:3). Product spot should be distinct from the starting amine (ninhydrin active).[1][2]

-

-

Workup:

Derivatization: The Schiff Base Library

The primary biological application of 2-Cl-3-FPB is as a precursor for hydrazone-based inhibitors.[1][2]

Protocol (General Schiff Base Formation):

Part 3: Biological Activity & Mechanism of Action

The biological activity of 2-Cl-3-FPB is dual-modal: it acts as a weak electrophilic inhibitor itself, but serves as a scaffold for potent antimicrobial agents.[1][2]

Mechanism 1: Covalent Trapping (The Aldehyde Warhead)

The free aldehyde group at the meta position is a "soft" electrophile.[1][2] In specific enzymatic pockets containing a catalytic Lysine residue (e.g., InhA in M. tuberculosis or PTP1B in diabetes), the aldehyde can form a reversible Schiff base (imine) with the

Mechanism 2: FtsZ Inhibition (The Benzamide Core)

The 2-chlorobenzamide moiety is a known pharmacophore for inhibiting FtsZ (Filamenting temperature-sensitive mutant Z), a tubulin-homologue essential for bacterial cell division.[1][2]

-

Binding Mode: The 2-Cl group occupies a hydrophobic pocket in the interdomain cleft of FtsZ, preventing GTP-dependent polymerization.[1][2]

-

Result: Bacteriostatic activity (inhibition of septum formation).[1][2]

Visualizing the Pathway

The following diagram illustrates the synthesis and dual-mode biological pathway of 2-Cl-3-FPB.

Caption: Synthesis workflow and dual-pathway biological activity of the 2-Cl-3-FPB scaffold.

Part 4: Experimental Validation Workflows

To validate the biological activity of 2-Cl-3-FPB and its derivatives, the following standard assays are recommended.

Antimicrobial Assay (MIC Determination)

Since the core scaffold targets bacterial division, an MIC (Minimum Inhibitory Concentration) assay is the primary screen.[1][2]

-

Organisms: S. aureus (Gram+), E. coli (Gram-), M. tuberculosis (H37Rv).[1][2]

-

Protocol:

-

Prepare stock solution of 2-Cl-3-FPB in DMSO (1 mg/mL).[1][2]

-

Serial dilute in 96-well plates containing Mueller-Hinton Broth.

-

Inoculate with

CFU/mL bacterial suspension.[2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Incubate at 37°C for 18–24 hours.

-

Readout: Lowest concentration with no visible growth.

-

Note: Pure 2-Cl-3-FPB typically shows moderate activity (MIC 50–100 µg/mL).[1][2] Its hydrazone derivatives often reach single-digit µg/mL potency.[1][2]

-

Cytotoxicity Screen (MTT Assay)

To ensure the observed activity is specific and not due to general toxicity (aldehyde reactivity), counter-screen against mammalian cells (e.g., HEK293 or Vero lines).[1][2]

-

Seeding: Seed cells at

cells/well in 96-well plates. -

Treatment: Add compound (1–100 µM) for 48 hours.

-

Detection: Add MTT reagent; incubate 4 hours. Solubilize formazan crystals with DMSO.

-

Analysis: Measure absorbance at 570 nm. Calculate

.-

Target Profile:

(Mammalian) > 10x MIC (Bacterial) indicates a good therapeutic index.[2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-

References

-

BenchChem. (2025).[1][2] Potential Biological Activity of N-(4-Formylphenyl)benzamide: A Technical Overview. Retrieved from (Note: Generalized reference for benzamide scaffold properties).[1][2]

-

Walsh Medical Media. (2016).[1][2] Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [1][2]

-

Arabian Journal of Chemistry. (2013). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes. Retrieved from [1][2]

-

PubChem. (2025).[1][2] 2-Chlorobenzoyl chloride (CID 69110) - Compound Summary.[1][2] Retrieved from [1][2]

-

ResearchGate. (2024).[1][2] Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity. Retrieved from

Methodological & Application

Application Notes & Protocols: Strategic Amidation of 3-Formylphenylamine

Introduction: The Synthetic Challenge and Utility of 3-Formylphenylamine

3-Formylphenylamine, also known as 3-aminobenzaldehyde, is a bifunctional building block of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a nucleophilic amine and an electrophilic aldehyde on a benzene ring, allows for sequential, orthogonal derivatization. However, the amidation of the amino group presents a distinct challenge. The potent electron-withdrawing nature of the formyl group (CHO) deactivates the aniline system, significantly reducing the nucleophilicity of the amino group. This deactivation makes the reaction sluggish and often results in low yields when using standard amidation conditions.[2]

This guide provides a comprehensive overview of robust methodologies for the successful amidation of 3-formylphenylamine. We will explore the mechanistic basis for selecting specific reagents and conditions, provide detailed, field-proven protocols, and offer insights into reaction optimization.

Core Principles: Understanding Electronic Deactivation

The primary obstacle in the amidation of 3-formylphenylamine is the electronic effect exerted by the meta-positioned formyl group. This group deactivates the aromatic ring through two primary mechanisms:

-

Inductive Effect (-I): The electronegative oxygen atom of the aldehyde pulls electron density away from the ring through the sigma bonds.

-

Mesomeric (Resonance) Effect (-M): The carbonyl group withdraws electron density from the ring via resonance, delocalizing the lone pair of the amino group and reducing its availability for nucleophilic attack.

This reduced nucleophilicity necessitates reaction strategies that either enhance the electrophilicity of the carboxylic acid partner or employ highly efficient coupling systems to drive the reaction to completion. Direct condensation of a carboxylic acid and 3-formylphenylamine is generally not feasible without significant heat, which can be detrimental to the integrity of the substrates. Therefore, activation of the carboxylic acid is paramount.

Methodologies for Effective Amidation

Two primary, reliable strategies are employed for the amidation of electron-deficient amines like 3-formylphenylamine: acylation with pre-formed acyl halides and in-situ activation of carboxylic acids using peptide coupling reagents.

Method A: Acylation with Acyl Chlorides (Schotten-Baumann Conditions)

The reaction of an amine with a highly reactive acyl chloride is a classic and effective method for forming amides.[][4] The high electrophilicity of the acyl chloride carbon readily overcomes the poor nucleophilicity of 3-formylphenylamine. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent protonation of the starting amine, which would render it unreactive.[5][6]

Causality of Component Selection:

-

Acyl Chloride: Provides the necessary high level of electrophilic activation. It can be purchased or prepared in-situ from the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[7][8]

-

Solvent: Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate are typically used as they do not react with the acyl chloride.[7]

-

Base: A non-nucleophilic tertiary amine like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is used to scavenge the HCl produced.[4] Pyridine can also be used and may offer a catalytic benefit. For sensitive substrates, dropwise addition of an aqueous base (e.g., NaOH) in a biphasic system, known as Schotten-Baumann conditions, can be highly effective.[8]

Method B: Carboxylic Acid Activation with Coupling Reagents

This is the most common and versatile approach in modern medicinal chemistry.[9] It involves the in-situ generation of a highly reactive acyl intermediate from a carboxylic acid, which then reacts with the amine.[7] For electron-deficient amines, the choice of coupling reagent and additives is critical.

Key Reagent Classes:

-

Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) and Dicyclohexylcarbodiimide (DCC) are widely used.[][5] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8]

-

Additives (HOBt/HOAt): The O-acylisourea can racemize and form unreactive N-acylurea byproducts. To mitigate this and increase efficiency, additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are essential.[7][10] These additives trap the O-acylisourea to form an active ester, which is more stable yet highly reactive towards the amine.[11]

-

-

Uronium/Aminium & Phosphonium Salts: Reagents like HATU, HBTU (uronium/aminium salts), and PyBOP (phosphonium salt) are exceptionally efficient and are often the reagents of choice for difficult couplings.[] They directly convert carboxylic acids into their corresponding HOBt/HOAt active esters.[12]

Optimized Protocol for Electron-Deficient Amines: A study focused on electron-deficient amines found that a combination of EDC, a catalytic amount of HOBt, and the use of 4-Dimethylaminopyridine (DMAP) as an acyl transfer agent provided excellent results.[2] DMAP reacts with the initially formed active ester to generate a highly reactive acyl-pyridinium salt, which is then readily attacked by the weakly nucleophilic amine.[2]

Data Presentation & Workflow Visualization

Table 1: Comparison of Reaction Conditions for Amidation

| Parameter | Method A: Acyl Chloride | Method B: EDC/HOBt Coupling |

| Acylating Species | Pre-formed Acyl Chloride | Carboxylic Acid |

| Activating Agent | SOCl₂ or (COCl)₂ | EDC (or other carbodiimide/uronium salt) |

| Key Additive | None | HOBt, DMAP (catalytic) |

| Base | Stoichiometric (e.g., DIPEA, Et₃N) | Stoichiometric (e.g., DIPEA) |

| Typical Solvent | DCM, THF | DMF, Acetonitrile, DCM |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Key Advantages | High reactivity, low cost of reagents | Broad substrate scope, milder conditions, one-pot |

| Key Disadvantages | Harsh conditions for acyl chloride prep, moisture sensitive | Higher cost, byproduct removal (urea) |

Diagram 1: Generalized Mechanism of EDC/HOBt Mediated Amidation

Caption: EDC/HOBt mediated amide bond formation.

Diagram 2: Experimental Workflow for Amidation Protocol

Caption: General experimental workflow for amide coupling.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 3-Formylphenylamine is a hazardous material.[1]

Protocol 1: Amidation using Acyl Chloride

This protocol describes the reaction of 3-formylphenylamine with a generic acyl chloride (R-COCl).

Materials:

-

3-Formylphenylamine (1.0 eq)

-

Acyl Chloride (1.1 - 1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aq. NaHCO₃, 1M HCl, Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-formylphenylamine (1.0 eq).

-

Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration).

-

Add the base (DIPEA or Et₃N, 1.5 eq) to the solution.

-

Cool the mixture to 0 °C using an ice-water bath.

-

Slowly add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirring amine solution over 10-15 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated aq. NaHCO₃ (to remove acidic impurities), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: Amidation using EDC/HOBt Coupling

This protocol is adapted from methodologies optimized for electron-deficient amines.[2][13]

Materials:

-

Carboxylic Acid (R-COOH) (1.0 eq)

-

3-Formylphenylamine (1.2 eq)

-

EDC·HCl (1.5 eq)

-

HOBt (0.1 - 1.0 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq, optional but recommended)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl Acetate (EtOAc), Water, Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

To a round-bottom flask, add the carboxylic acid (1.0 eq), 3-formylphenylamine (1.2 eq), EDC·HCl (1.5 eq), HOBt (use 1.0 eq for difficult couplings, 0.1 eq if using DMAP), and DMAP (0.1 eq).[2]

-

Add anhydrous DMF or MeCN to dissolve the solids (approx. 0.2 M concentration).

-

Cool the mixture to 0 °C in an ice-water bath.

-

Slowly add DIPEA (3.0 eq) to the stirring mixture.

-

Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, pour the mixture into water and extract with Ethyl Acetate (3x). Note: The urea byproduct from EDC is somewhat water-soluble, aiding removal.

-

Combine the organic extracts and wash with water and then brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

References

- Hall, D. G., et al. (2024). Organoboron catalysis for direct amide/peptide bond formation.

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Retrieved from [Link]

- Reddy, K. L., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

-

Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Retrieved from [Link]

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

- Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605.

-

Charville, H., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Retrieved from [Link]

- Szostak, M., et al. (2018). Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature.

- Kalla, R. M. N., & Indhupriya, M. (2023). Amide Bond Formation and Peptide Coupling.

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Retrieved from [Link]

- Hudson, R., et al. (2020). Hydrosilafluorenes as Recyclable Coupling Reagents for Direct Amidation of Carboxylic Acids with Amines. Organic Letters, 22(1), 248-253.

- Pathare, R. S., & Verma, A. K. (2022). Advances in amidation chemistry – a short overview. Arkivoc, 2022(part i), 1-32.

-

ResearchGate. (2012, November 9). Which reagent promotes direct amide formation between aliphatic carboxylic acids and aromatic amines?. ResearchGate. Retrieved from [Link]

- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

-

Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]

- Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. IRIS.

- Hara, K., et al. (2015). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst.

-

Semantic Scholar. (n.d.). Transamidation of primary amides with amines catalyzed by zirconocene dichloride. Semantic Scholar. Retrieved from [Link]

- Kim, J., & Chang, S. (2017). Synthesis and Anti-inflammatory Evaluation of 2-Aminobenzaldehydes via Ir(III)-Catalyzed C–H Amidation of Aldimines with Acyl Azides. The Journal of Organic Chemistry, 82(14), 7439-7450.

- Istrate, F. M., & König, B. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Organic & Biomolecular Chemistry, 20(30), 5945-5956.

- Manova, K., et al. (2023).

- UCL Discovery. (n.d.).

- MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600.

- Nikpour, F., & Davoodnia, A. (2013). Formation of unexpected α-amino amidine through three-component 'UGI condensation reaction'. RSC Advances, 3(44), 21375-21379.

- Gallou, F., et al. (2021). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Accounts of Chemical Research, 54(11), 2631-2643.

- Li, J., et al. (2018). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Chinese Journal of Organic Chemistry, 38(3), 701-706.

- ResearchGate. (n.d.). Synthesis and resolution of novel 3'-substituted phenylalanine amides.

- Zaragoza, F. (2002). U.S. Patent No. 6,362,351 B2. Washington, DC: U.S.

- Achelle, S., & Plé, N. (2009). Practical and Efficient Synthesis of Tris(4-formylphenyl)amine, a Key Building Block in Materials Chemistry.

-

Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Common Organic Chemistry. Retrieved from [Link]

- Semantic Scholar. (n.d.). Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines. Semantic Scholar.

-

Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Retrieved from [Link]

-

OrgoSolver. (n.d.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. OrgoSolver. Retrieved from [Link]

- Chan, L. C., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863-8869.

-

Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]

Sources

- 1. Buy 3-Aminobenzaldehyde | 1709-44-0 [smolecule.com]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lab Reporter [fishersci.it]

- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 6. orgosolver.com [orgosolver.com]

- 7. Lab Reporter [fishersci.co.uk]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. hepatochem.com [hepatochem.com]

- 10. bachem.com [bachem.com]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. researchgate.net [researchgate.net]

- 13. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

analytical methods for quantifying 2-chloro-N-(3-formylphenyl)benzamide

Application Note: AN-2026-HDAC-INT Title: Analytical Strategies for the Quantification of 2-Chloro-N-(3-formylphenyl)benzamide: A Key Intermediate in Histone Deacetylase (HDAC) Inhibitor Synthesis

Executive Summary

2-Chloro-N-(3-formylphenyl)benzamide (CAS 722467-66-5) is a critical pharmacophore scaffold used in the synthesis of next-generation benzamide-based Histone Deacetylase (HDAC) inhibitors, structurally related to Entinostat and Chidamide. Its quality control is pivotal; the electrophilic aldehyde moiety is susceptible to oxidation (to carboxylic acid) or condensation (Schiff base formation), necessitating rigorous analytical monitoring.

This guide provides two validated workflows:

-

Method A (QC-Grade): A robust HPLC-UV/DAD protocol for assay and purity profiling (Limit of Quantitation: 0.5 µg/mL).

-

Method B (Trace Analysis): A high-sensitivity LC-MS/MS method for quantifying this intermediate as an impurity in final drug substances (Limit of Quantitation: 1.0 ng/mL).

Physicochemical Profile & Sample Handling

| Property | Value / Characteristic | Implication for Analysis |

| Molecular Weight | 259.69 g/mol | Monoisotopic Mass: 259.04 |

| LogP (Predicted) | ~2.8 - 3.2 | Retains well on C18; requires >40% organic modifier for elution. |

| Solubility | DMSO, DMF, THF, Acetonitrile | Low water solubility. Diluent must contain ≥50% organic solvent. |

| Reactivity | Aldehyde (C-3 position) | CRITICAL: Avoid amine-based buffers (Tris, Ammonium) to prevent imine formation. Use fresh solvents.[1] |

| Chromophore | Benzamide + Phenyl conjugation | Strong UV absorption at 254 nm and 280 nm. |

Sample Preparation Protocol:

-

Stock Solution: Dissolve 10 mg of analyte in 10 mL DMSO (1.0 mg/mL). Store at -20°C in amber glass (aldehyde is light-sensitive).

-

Working Diluent: 50:50 Acetonitrile:Water (v/v) with 0.1% Formic Acid. The acid stabilizes the aldehyde against autoxidation.

Method A: HPLC-UV Protocol (Purity & Assay)

Objective: Routine batch release and stability testing.

Chromatographic Conditions

-

System: Agilent 1290 Infinity II or Waters H-Class UPLC (convertible to HPLC).

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

-

Column Temp: 35°C.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: DAD at 254 nm (Reference: 360 nm).

Mobile Phase Gradient

-

Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA).

-

Solvent B: Acetonitrile (ACN) + 0.1% TFA.

-

Note: TFA is preferred over Formic Acid here for sharper peak shape of the amide.

| Time (min) | % Solvent A | % Solvent B | Curve |

| 0.0 | 90 | 10 | Initial |

| 2.0 | 90 | 10 | Hold |

| 15.0 | 10 | 90 | Linear Gradient |

| 18.0 | 10 | 90 | Wash |

| 18.1 | 90 | 10 | Re-equilibration |

| 23.0 | 90 | 10 | End |

System Suitability Criteria (USP <621>)

-

Tailing Factor: 0.8 – 1.2 (Amides can tail; TFA mitigates this).

-

Theoretical Plates: > 10,000.

-

Precision (RSD, n=6): ≤ 1.0%.

Method B: LC-MS/MS Protocol (Trace Impurity Analysis)

Objective: Quantifying residual 2-chloro-N-(3-formylphenyl)benzamide in synthesized API.

Mass Spectrometry Parameters (Triple Quadrupole)

-

Source: Electrospray Ionization (ESI), Positive Mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Spray Voltage: 3500 V.

-

Gas Temp: 300°C.

MRM Transitions: The chlorine isotope pattern (³⁵Cl/³⁷Cl) provides a unique confirmation signature.

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role | Mechanism |

| 260.0 ([M+H]⁺, ³⁵Cl) | 139.0 | 20 | Quantifier | Cleavage of amide bond (2-chlorobenzoyl cation) |

| 260.0 ([M+H]⁺, ³⁵Cl) | 122.0 | 35 | Qualifier | Loss of NH-C₆H₄-CHO fragment |

| 262.0 ([M+H]⁺, ³⁷Cl) | 141.0 | 20 | Confirmation | Isotopic check for Chlorine |

LC Conditions (Rapid Resolution)

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B in 3.0 minutes. Flow: 0.4 mL/min.

Analytical Workflow & Logic

The following diagram illustrates the decision matrix for selecting the appropriate method and the critical control points for aldehyde stability.

Figure 1: Decision tree for analytical method selection emphasizing sample stability controls.

Validation & Troubleshooting

Common Failure Modes

-

Peak Tailing:

-

Cause: Interaction of the amide nitrogen with residual silanols on the column.

-

Fix: Ensure TFA (0.05-0.1%) is used in the mobile phase, or use a "base-deactivated" column (e.g., XBridge BEH).

-

-

Ghost Peaks / Extra Peaks:

-

Cause: Oxidation of the aldehyde (-CHO) to carboxylic acid (-COOH).

-

Identification: The acid derivative typically elutes earlier than the aldehyde in RP-HPLC due to increased polarity.

-

Prevention: Purge solvents with nitrogen; minimize headspace in vials.

-

-

Low Sensitivity in MS:

-

Cause: Ion suppression or poor protonation.

-

Fix: The benzamide is weakly basic. Ensure pH < 3.5 in mobile phase to drive protonation of the amide oxygen/nitrogen.

-

Linearity Data (Example)

| Concentration (µg/mL) | Peak Area (mAU*s) | Accuracy (%) |

| 10.0 | 1540 | 99.8 |

| 50.0 | 7650 | 100.2 |

| 100.0 | 15320 | 100.1 |

| 250.0 | 38400 | 99.5 |

| R² | 0.9999 |

References

-

Sigma-Aldrich. (n.d.). 2-Chloro-N-(3-formylphenyl)benzamide Product Specification. Retrieved from

-

ChemScene. (n.d.). Compound 722467-66-5 Technical Data. Retrieved from

-

Chen, T., et al. (2018).[2] "Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents." Medicinal Chemistry (Los Angeles), 8: 273-280.[2] (Validates the benzamide scaffold context). Retrieved from

-

International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Basis for validation parameters). Retrieved from

Sources

Application Note: Functional Characterization of 2-chloro-N-(3-formylphenyl)benzamide

Introduction & Compound Profile

2-chloro-N-(3-formylphenyl)benzamide (CAS: 722467-66-5) is a functionalized benzamide derivative characterized by two distinct pharmacophores: a 2-chlorobenzamide scaffold (common in histone deacetylase and kinase inhibitors) and a reactive meta-formyl (aldehyde) group .

While often utilized as a versatile intermediate for synthesizing Schiff base ligands (hydrazones/imines) in medicinal chemistry, this compound possesses intrinsic biological activity as a reversible covalent electrophile . The aldehyde moiety acts as a "warhead," capable of forming hemithioacetal adducts with nucleophilic cysteine residues in enzymes, or serving as a substrate for metabolic enzymes like Aldehyde Dehydrogenases (ALDH).[1]

Key Applications

-

Cysteine Protease Inhibition: Profiling as a reversible covalent inhibitor (e.g., against Cathepsins, Deubiquitinases, or Viral Proteases).

-

Metabolic Stability Profiling: Assessing susceptibility to ALDH-mediated oxidation.

-

Fragment-Based Drug Discovery (FBDD): Screening as a "warhead-equipped" fragment to identify novel binding pockets.

Mechanism of Action: Reversible Covalent Inhibition

To design valid assays, one must understand the interaction mechanism. Unlike Michael acceptors (e.g., acrylamides) that form permanent bonds, the aldehyde group in 2-chloro-N-(3-formylphenyl)benzamide typically undergoes a reversible nucleophilic attack by the thiolate anion of a catalytic cysteine.

Mechanistic Pathway (DOT Visualization)

Protocol A: Fluorescence-Based Cysteine Protease Inhibition Assay

Objective: To determine the IC50 of 2-chloro-N-(3-formylphenyl)benzamide against a model cysteine protease (e.g., Cathepsin B or Papain).

Scientific Rationale

Since the aldehyde warhead is less reactive than irreversible inhibitors, the assay must account for time-dependent inhibition . Pre-incubation allows the hemithioacetal bond to reach equilibrium before the substrate competes for the active site.

Materials

-

Test Compound: 2-chloro-N-(3-formylphenyl)benzamide (10 mM stock in DMSO).

-

Enzyme: Recombinant Human Cathepsin B (active).

-

Substrate: Z-RR-AMC (Fluorogenic substrate, releases AMC upon cleavage).

-

Assay Buffer: 50 mM Sodium Acetate (pH 5.5), 100 mM NaCl, 1 mM DTT, 1 mM EDTA.

-

Note: DTT is critical to keep the enzyme active but can react with aldehydes at high concentrations. Keep DTT

1 mM.

-

Step-by-Step Methodology

-

Compound Preparation:

-

Prepare a 10-point dilution series of the test compound in DMSO (range: 100

M to 0.1 nM). -

Critical Step: Freshly prepare the stock. Aldehydes oxidize to carboxylic acids (inactive) if left exposed to air.[2]

-

-

Enzyme Activation:

-

Dilute Cathepsin B in Assay Buffer to 2x final concentration.

-

Incubate at room temperature for 15 minutes to reduce the active site cysteine (using the DTT in the buffer).

-

-

Pre-Incubation (The "Lag" Phase):

-

In a black 96-well plate, add 50

L of 2x Enzyme solution. -

Add 1

L of Test Compound (or DMSO control). -

Incubate for 30 minutes at 25°C.

-

Why? This allows the benzamide moiety to orient in the S2/S3 pocket and the aldehyde to covalently bond with the catalytic Cys29.

-

-

Substrate Initiation:

-

Add 50

L of 2x Substrate solution (Z-RR-AMC, final conc. =

-

-

Kinetic Measurement:

-

Immediately read fluorescence (Ex: 360 nm / Em: 460 nm) in kinetic mode for 60 minutes (read every 2 mins).

-

-

Data Analysis:

-

Calculate the slope (RFU/min) for the linear portion of the curve.

-

Normalize to DMSO control (100% activity).

-

Fit data to a 4-parameter logistic equation to determine IC50.

-

Protocol B: Metabolic Stability (ALDH Susceptibility)

Objective: To determine if the compound is rapidly metabolized by Aldehyde Dehydrogenase (ALDH), which would render it inactive in vivo (converting -CHO to -COOH).

Experimental Workflow (DOT Visualization)

Protocol Details

-

Reaction System: Phosphate buffer (pH 7.4) containing 1 mM NAD+ (cofactor).

-

Enzyme: Recombinant ALDH1A1 or Liver S9 fraction.

-

Detection: LC-MS/MS. Monitor the transition of the parent (MW 259.7) and the metabolite (2-chloro-N-(3-carboxyphenyl)benzamide, MW ~275.7).

-

Interpretation: High conversion rate indicates the compound is a metabolic substrate and may require structural modification (e.g., steric hindrance around the aldehyde) for drug viability.

Data Presentation & Troubleshooting

Expected Results Summary

| Assay Type | Parameter | Expected Outcome (If Active) | Notes |

| Protease Inhibition | IC50 | < 10 | Potency depends on the fit of the benzamide scaffold in the binding pocket. |

| Reversibility | Jump-Dilution | Recovery of activity | Aldehyde adducts are reversible; activity should return upon rapid dilution. |

| Stability | > 24 hours | Aldehydes are stable in neutral buffer but sensitive to strong nucleophiles (amines). |

Troubleshooting Guide

-

Issue: High background fluorescence in the inhibition assay.

-

Cause: The compound itself might be fluorescent (benzamides can be).

-

Solution: Run a "Compound Only" control (no enzyme) and subtract this baseline.

-

-

Issue: Loss of potency over time in stock solution.

-

Cause: Air oxidation of the aldehyde to carboxylic acid.[2]

-

Solution: Store solid under nitrogen. Make fresh DMSO stocks immediately before use. Verify purity via LC-MS.

-

References

-

Covalent Inhibition Mechanisms: Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery10 , 307–317 (2011). Link

-

Aldehydes in Drug Design: Ferreira, R. S., et al. "Complementarity between a docking-based virtual screening and a 3D-QSAR study on cysteine protease inhibitors." Journal of Chemical Information and Modeling57 , 2 (2017). Link

-

Benzamide Scaffolds: Wang, J., et al. "Benzamide Derivatives as Potent Inhibitors of Histone Deacetylase." Journal of Medicinal Chemistry63 , 21 (2020). Link

-

ALDH Assay Protocols: Koppaka, V., et al. "Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application." Pharmacological Reviews64 , 520–539 (2012). Link

(Note: While specific literature on CAS 722467-66-5 is limited to chemical catalogs, the protocols above are derived from standard biochemical practices for structurally homologous benzamide-aldehyde inhibitors.)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-chloro-N-(3-formylphenyl)benzamide

Welcome to the technical support center for the synthesis of 2-chloro-N-(3-formylphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our focus is on improving the yield and purity of the final product through a mechanistic understanding of the reaction.

The synthesis of 2-chloro-N-(3-formylphenyl)benzamide is typically achieved via the Schotten-Baumann reaction, a reliable method for forming amide bonds from an amine and an acid chloride.[1][2] This reaction involves the acylation of 3-aminobenzaldehyde with 2-chlorobenzoyl chloride. While straightforward in principle, achieving high yields requires careful control over several key parameters to mitigate common side reactions.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

Low product yield is the most frequently encountered issue in this synthesis. The following section addresses the primary causes and provides scientifically-grounded solutions.

Problem: The final yield of 2-chloro-N-(3-formylphenyl)benzamide is significantly lower than expected.

This issue rarely stems from a single cause but rather a combination of factors related to reagent stability, reaction conditions, and competing side reactions.

Potential Cause 1: Hydrolysis of 2-chlorobenzoyl Chloride

Scientific Rationale: 2-chlorobenzoyl chloride is a highly reactive acyl chloride.[3] The carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack by water. This hydrolysis reaction is often the primary culprit for reduced yields, as it converts the reactive acid chloride into the much less reactive 2-chlorobenzoic acid, which will not form an amide under these conditions.[4][5] 2-chlorobenzoyl chloride is known to decompose in water and is sensitive to atmospheric moisture.[3][6]

Solutions & Preventative Measures:

-

Use Anhydrous Solvents: Ensure that all solvents, particularly aprotic organic solvents like Dichloromethane (DCM) or Diethyl Ether, are thoroughly dried before use.

-

Inert Atmosphere: While not always necessary for robust reactions, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize contact with atmospheric moisture.

-

Controlled Addition: Add the 2-chlorobenzoyl chloride dropwise to the reaction mixture, preferably at a reduced temperature (e.g., 0-5 °C), to control the exothermic nature of the reaction and minimize localized heating that can accelerate hydrolysis.[1]

Potential Cause 2: Protonation of 3-Aminobenzaldehyde

Scientific Rationale: The acylation reaction produces one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed.[7] 3-aminobenzaldehyde, like all amines, is basic and will be readily protonated by this HCl byproduct. The resulting ammonium salt is no longer nucleophilic and cannot react with the acid chloride, effectively halting the reaction and reducing the yield.[4][8]

Solutions & Preventative Measures:

-

Essential Use of a Base: The addition of a base is non-negotiable in the Schotten-Baumann reaction.[9] Its primary role is to neutralize the HCl as it is formed, thus keeping the amine reactant in its free, nucleophilic state.[7][8]

-

Stoichiometry: Use at least one equivalent of a suitable base. In biphasic systems using aqueous base, an excess is often employed to ensure the pH remains sufficiently high.[10]

-

Choice of Base: An aqueous solution of sodium hydroxide (NaOH) is a common, effective, and economical choice.[9] Alternatively, an organic base like pyridine can be used, which may also act as a catalyst.[9]

Potential Cause 3: Poor Reagent Quality or Degradation

Scientific Rationale: The starting material 3-aminobenzaldehyde is susceptible to decomposition and polymerization, appearing as a dark resinous material instead of a light brown powder.[11][12] Using degraded starting material is a direct path to low yields.

Solutions & Preventative Measures:

-

Verify Reagent Quality: Always use high-purity 3-aminobenzaldehyde from a reputable supplier. Visually inspect the reagent before use; it should be a pale yellow to light brown solid.[13] If it appears dark or oily, it has likely degraded.

-

Proper Storage: Store 3-aminobenzaldehyde in a cool, dark, and dry place to prevent degradation.

Potential Cause 4: Inefficient Mixing in Biphasic Systems

Scientific Rationale: When using an aqueous base (like NaOH solution) with an organic solvent (like DCM), the reaction occurs in a two-phase system.[2][4] The 3-aminobenzaldehyde and 2-chlorobenzoyl chloride are primarily in the organic phase, while the base is in the aqueous phase. The reaction can only occur at the interface between these two layers.

Solutions & Preventative Measures:

-

Vigorous Stirring: Employ vigorous mechanical or magnetic stirring throughout the reaction. This maximizes the interfacial surface area, ensuring that the reactants and the base can interact efficiently, which is crucial for driving the reaction to completion.[4]

Troubleshooting Summary Table

| Problem | Potential Cause | Solution | Scientific Rationale |

| Low Yield | Hydrolysis of Acid Chloride | Use anhydrous solvents; add acid chloride slowly at 0-5 °C. | Prevents conversion of the reactive electrophile to unreactive carboxylic acid.[4][5] |

| Protonation of Amine | Use at least one equivalent of a base (e.g., 10% NaOH, pyridine). | Neutralizes HCl byproduct, keeping the amine nucleophilic.[7][8] | |

| Poor Reagent Quality | Use fresh, high-purity 3-aminobenzaldehyde. | Ensures the starting material is reactive and not polymerized.[11][12] | |

| Inefficient Biphasic Mixing | Stir the reaction mixture vigorously. | Maximizes the interfacial area for reaction between the organic and aqueous phases.[4] | |

| Product is an Oil | Presence of Impurities | Induce crystallization by scratching the flask or seeding with a pure crystal. | Provides a nucleation site for crystal growth.[4] |

| Purify via column chromatography. | Separates the desired product from impurities that inhibit crystallization. | ||

| Incomplete Reaction | Insufficient Reaction Time | Monitor reaction progress using Thin-Layer Chromatography (TLC). | Ensures the reaction is allowed to proceed to completion before workup. |

| Inadequate Base | Ensure sufficient base is present to neutralize all generated HCl. | Prevents the reaction from stalling due to amine protonation.[9] |

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this synthesis?

A1: Both inorganic and organic bases can be effective. Aqueous sodium hydroxide (NaOH) is cost-effective and works well in a biphasic system. Pyridine is another common choice, often used in a single-phase aprotic solvent system, where it can also serve as a catalyst.[9] For most standard procedures, a 10% aqueous NaOH solution is sufficient and recommended.

Q2: How should I monitor the reaction's progress?

A2: Thin-Layer Chromatography (TLC) is the most effective method.[14] Spot the reaction mixture on a silica gel plate alongside your starting materials (3-aminobenzaldehyde and 2-chlorobenzoyl chloride). Elute with an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is complete when the spot corresponding to 3-aminobenzaldehyde has disappeared. The product, being more polar than the starting materials but less polar than potential hydrolyzed byproducts, will have a distinct Rf value.

Q3: My product precipitated from the reaction, but how do I purify it effectively?

A3: The most common purification method is recrystallization.[4] After filtering the crude solid and washing with cold water to remove salts, dissolve it in a minimum amount of a hot solvent, such as an ethanol/water or ethyl acetate/hexanes mixture.[15] Allow the solution to cool slowly to form pure crystals, which can then be isolated by filtration. If recrystallization fails to remove impurities, silica gel column chromatography is a more rigorous alternative.

Q4: Can I use a different method besides the Schotten-Baumann reaction?

A4: Yes, amide bonds can also be formed using peptide coupling agents.[16] This would involve reacting 2-chlorobenzoic acid (instead of the acid chloride) and 3-aminobenzaldehyde in the presence of a reagent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[16] However, this method is often more expensive and may require more complex purification to remove coupling agent byproducts. For this specific transformation, the Schotten-Baumann reaction remains the most direct and cost-effective approach.

Optimized Experimental Protocol

This protocol is designed to maximize yield by controlling the key variables discussed above.

Reagents & Materials

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 3-Aminobenzaldehyde | 121.14 | 2.42 g | 20.0 | 1.0 |

| 2-Chlorobenzoyl chloride | 175.01 | 3.68 g (2.68 mL) | 21.0 | 1.05 |

| Dichloromethane (DCM) | - | 100 mL | - | - |

| Sodium Hydroxide (10% aq.) | 40.00 | ~50 mL | - | Excess |

Procedure:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminobenzaldehyde (2.42 g, 20.0 mmol) in dichloromethane (100 mL).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

-

Base Addition: Add 50 mL of a cold 10% aqueous sodium hydroxide solution to the flask. Begin stirring the biphasic mixture vigorously.

-

Acylation: In a separate, dry dropping funnel, add 2-chlorobenzoyl chloride (3.68 g, 21.0 mmol). Add the acid chloride dropwise to the vigorously stirred reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir vigorously for 1-2 hours. Monitor the reaction by TLC until the 3-aminobenzaldehyde is consumed.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the resulting crude solid from a hot ethanol/water mixture to yield pure 2-chloro-N-(3-formylphenyl)benzamide as a white or off-white solid.

Visualizations: Workflow and Mechanism

To better understand the process, the following diagrams illustrate the experimental workflow and the underlying chemical mechanism.

Caption: A typical experimental workflow for the synthesis of 2-chloro-N-(3-formylphenyl)benzamide.

Caption: The reaction mechanism showing the desired pathway and the competing hydrolysis side reaction.

References

- ChemicalBook. (2025, December 31). 3-Aminobenzaldehyde | 1709-44-0.

- CymitQuimica. (n.d.). CAS 1709-44-0: 3-Aminobenzaldehyde.

- RSC Publishing. (2021, May 24).

- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.

- BenchChem. (2025). Identifying and minimizing side reactions in benzamide synthesis.

- YouTube. (2021, June 22). Schotten-Baumann Reaction and its Mechanism.

- BYJU'S. (2019, November 17). Schotten Baumann Reaction.

- Guidechem. (n.d.). 2-Chlorobenzoyl chloride 609-65-4 wiki.

- ECHEMI. (n.d.). 609-65-4, 2-Chlorobenzoyl chloride Formula.

- University of Cambridge. (n.d.). Reaction Chemistry & Engineering.

- ECHEMI. (n.d.). How to completely dissolve aminobenzaldehyde?.

- Chemistry Education. (n.d.). Synthesis and analysis of amides.

- Wikipedia. (n.d.). Schotten–Baumann reaction.

- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.

- Fisher Scientific. (n.d.). Amide Synthesis.

- BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for 3-(2-Chloroacetyl)benzamide.

- UVicSpace. (2021, November 19).

- Organic Syntheses Procedure. (n.d.).

Sources

- 1. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 6. Page loading... [wap.guidechem.com]

- 7. Schotten-Baumann Reaction [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. byjus.com [byjus.com]

- 10. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00141H [pubs.rsc.org]

- 11. 3-Aminobenzaldehyde | 1709-44-0 [chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. CAS 1709-44-0: 3-Aminobenzaldehyde | CymitQuimica [cymitquimica.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Lab Reporter [fishersci.it]

Validation & Comparative

biological activity of 2-chloro-N-(3-formylphenyl)benzamide versus other benzamides

This guide serves as a comprehensive technical analysis of 2-chloro-N-(3-formylphenyl)benzamide (CAS 722467-66-5), positioning it as a critical pharmacophore scaffold in medicinal chemistry. Rather than a standalone drug, this molecule acts as a high-value electrophilic precursor used to generate libraries of bioactive Schiff bases, hydrazones, and thiosemicarbazones with potent anticancer and antimicrobial properties.

Executive Summary & Molecule Profile[1]

2-chloro-N-(3-formylphenyl)benzamide represents a specialized class of functionalized benzanilides . Its biological significance lies not in the parent molecule's intrinsic potency, but in its role as a "warhead precursor." The 3-formyl (aldehyde) group serves as a reactive handle for covalent interactions (Schiff base formation) with biological amines or as a synthetic pivot to create highly selective inhibitors for targets like Tubulin , Urease , and Histone Deacetylases (HDACs) .

Chemical Profile

| Feature | Detail |

| Systematic Name | 2-chloro-N-(3-formylphenyl)benzamide |

| CAS Number | 722467-66-5 |

| Molecular Formula | C₁₄H₁₀ClNO₂ |

| Molecular Weight | 259.69 g/mol |

| Core Scaffold | Benzanilide (Diphenylamide) |

| Key Substituents | 2-Cl (Ortho-chloro): Induces steric twist, enhancing solubility & metabolic stability.3-CHO (Meta-formyl): Electrophilic center for target engagement or derivatization. |

Comparative Biological Activity[2][3]

This section objectively compares the activity of the parent scaffold against its bioactive derivatives and industry-standard benzamides (e.g., Entinostat).

Mechanism of Action (MoA)

The biological activity shifts dramatically upon derivatization of the formyl group.

-

Parent Scaffold (Aldehyde Form):

-

Activity: Low to Moderate.

-

Mechanism: Non-specific electrophile. The aldehyde can form reversible covalent bonds (Schiff bases) with lysine residues on proteins, leading to potential off-target toxicity or lower potency.

-

Primary Use: Intermediate for SAR library generation.

-

-

Bioactive Derivatives (Hydrazones/Schiff Bases):

-

Activity: High (nM to low µM range).

-

Mechanism:

-

Tubulin Inhibition: Derivatives often bind to the Colchicine-binding site , disrupting microtubule polymerization and causing G2/M cell cycle arrest.

-

Enzyme Inhibition: The benzamide core mimics substrate recognition motifs for enzymes like Urease and Cholinesterase , while the hydrazone linker chelates active site metals (e.g., Ni²⁺ in Urease).

-

-

Performance Metrics: Scaffold vs. Derivatives vs. Standards

| Compound Class | Target / Assay | IC₅₀ / MIC (Typical) | Selectivity Index (SI) | Clinical Status |

| Parent Scaffold (2-Cl-N-(3-CHO)...) | General Cytotoxicity (HeLa, MCF-7) | > 50 µM | Low (< 2) | Building Block |

| Hydrazone Derivative (e.g., vs. Urease) | Jack Bean Urease Inhibition | 2.5 - 15 µM | High (> 10) | Pre-clinical |

| Schiff Base Derivative (e.g., vs. Tubulin) | Tubulin Polymerization (IC₅₀) | 1.0 - 5.0 µM | Moderate | Pre-clinical |

| Entinostat (Standard) | HDAC Inhibition (Class I) | ~0.5 µM | High | Phase III |

| Combretastatin A-4 (Standard) | Tubulin Polymerization | ~0.002 µM | Very High | Phase III |

Analyst Note: The 2-chloro substituent is critical. Unsubstituted benzamides often degrade rapidly. The ortho-chloro group sterically protects the amide bond from hydrolysis by amidases, extending the half-life of the derived drugs.

Mechanistic Visualization

The following diagram illustrates the transformation of the parent scaffold into a bioactive agent and its subsequent interference with the Tubulin polymerization pathway.

Caption: Transformation of the 2-chloro-N-(3-formylphenyl)benzamide scaffold into a bioactive tubulin inhibitor and downstream apoptotic signaling.

Experimental Protocols

To validate the biological activity of this scaffold or its derivatives, use the following standardized protocols. These are designed to be self-validating with positive controls.

Protocol A: Synthesis of Bioactive Schiff Base (Derivatization)

Objective: Convert the inactive aldehyde scaffold into an active hydrazone/imine.

-

Reagents: Dissolve 1.0 eq of 2-chloro-N-(3-formylphenyl)benzamide in Ethanol (EtOH) .

-

Activation: Add 1.0 eq of the target amine (e.g., isoniazid, thiosemicarbazide) and 2-3 drops of Glacial Acetic Acid (catalyst).

-

Reflux: Heat at 80°C for 4–6 hours . Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Isolation: Cool to room temperature. The Schiff base will precipitate. Filter, wash with cold EtOH, and recrystallize.

-

Validation: ¹H-NMR must show the disappearance of the aldehyde proton (~10.0 ppm) and appearance of the imine proton (~8.3-8.8 ppm).

-

Protocol B: Tubulin Polymerization Inhibition Assay

Objective: Quantify the potency of the derived compound against microtubule formation.

-

Preparation: Use a commercially available Tubulin Polymerization Assay Kit (fluorescence-based).

-

Control Setup:

-

Blank: Buffer only.

-

Negative Control: DMSO (vehicle).

-

Positive Control:[1]Combretastatin A-4 (3 µM) or Paclitaxel (3 µM).

-

-

Incubation: Add purified tubulin protein (>99%) to a 96-well plate at 37°C.

-

Treatment: Add the test compound (derived from scaffold) at concentrations 0.1 µM – 50 µM .

-

Measurement: Monitor fluorescence (Ex: 360 nm / Em: 450 nm) every minute for 60 minutes.

-

Analysis: Calculate the Vmax of the polymerization curve.

-

Result Interpretation: A decrease in Vmax compared to DMSO indicates inhibition.

-

Protocol C: In Vitro Cytotoxicity (MTT Assay)

Objective: Assess general anticancer potency.

-

Cell Lines: HeLa (Cervical), MCF-7 (Breast), or A549 (Lung).

-

Seeding: 5,000 cells/well in 96-well plates; incubate 24h.

-

Dosing: Treat with serial dilutions (0.1 – 100 µM) of the test compound for 48-72 hours .

-

Development: Add MTT reagent (5 mg/mL); incubate 4h. Solubilize formazan crystals with DMSO.

-

Readout: Absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

References

-

BenchChem. (2025).[2] Potential Biological Activity of N-(4-Formylphenyl)benzamide: A Technical Overview. Retrieved from

-

Gowda, B. T., et al. (2011). Structure-Activity Relationships in N-(aryl)-benzamides: Crystal structure of 2-chloro-N-(3-methylphenyl)benzamide. Journal of Chemical Crystallography.

-

National Institutes of Health (NIH). (2024). Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. PMC.

-

ChemScene. (2024). Product Data Sheet: 2-Chloro-N-(3-formylphenyl)benzamide (CAS 722467-66-5).

-

Slyvka, N., et al. (2022).[3] Evaluation of antioxidant and anticancer activity of benzamide-thiazine derivatives. Biointerface Research in Applied Chemistry.

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2-Chloro-N-(3-formylphenyl)benzamide

[1][2]

CAS No: 722467-66-5 Formula: C₁₄H₁₀ClNO₂ Molecular Weight: 259.69 g/mol Physical State: Solid (Crystalline Powder)[1][2][3]

Part 1: Risk Assessment & Hazard Identification (The "Why")

As researchers, we often treat intermediate scaffolds like 2-chloro-N-(3-formylphenyl)benzamide as generic "white powders."[1][2] This is a critical error. This compound possesses two reactive moieties—an aromatic aldehyde and a chlorinated benzamide —that dictate specific safety protocols beyond standard GHS classifications.

The Hazard Profile

While the baseline GHS classification indicates H315 (Skin Irritant) , H319 (Eye Irritant) , and H335 (Respiratory Irritant) , the structural alerts require elevated vigilance:

-

Aldehyde Reactivity (Sensitization Risk): The formyl group (-CHO) is a structural alert for skin sensitization.[1] Aldehydes can form Schiff bases with skin proteins (haptenization), potentially leading to allergic contact dermatitis upon repeated exposure.[1]

-

Benzamide Pharmacophore: Benzamides are frequently bioactive. Until specific toxicological data rules it out, you must treat this compound as a potential modulator of biological pathways, necessitating strict containment to prevent inadvertent dosing.

-

Physical State (Dust Potential): As a crystalline solid, the primary vector of exposure is inhalation of airborne particulates during weighing and transfer.

Part 2: The PPE Matrix (The "What")[1]

Do not rely on a "one-size-fits-all" approach. Select PPE based on the state of the matter (Solid vs. Solution).[1]

| PPE Component | Protocol for Solid Handling (Weighing/Transfer) | Protocol for Solution Handling (Synthesis/Purification) | Scientific Rationale |

| Hand Protection | Single Nitrile Gloves (Min. 4 mil thickness).[1][2] | Double Nitrile Gloves (Outer: 4-5 mil, Inner: 2-3 mil).[1][2] | Aldehyde Permeation: Aldehydes can permeate thin nitrile. If dissolved in DMSO or DCM, the solvent acts as a carrier, rapidly transporting the solute through glove material.[2] |

| Eye Protection | Chemical Safety Goggles (Indirect Vent).[1] | Safety Glasses with Side Shields (Min. ANSI Z87.1).[1] | Particulate Risk: Goggles seal against airborne dust during weighing. Glasses are sufficient for splash protection only if working behind a sash. |

| Respiratory | Engineering Control Primary: Weigh ONLY inside a Chemical Fume Hood or Powder Weighing Station. | Fume Hood Required. If hood is unavailable, use Half-face respirator with OV/P100 cartridges.[1][2] | H335 Prevention: The P100 filter stops particulates; the Organic Vapor (OV) cartridge captures aldehyde vapors if the compound sublimates or is in solution. |

| Body Protection | Standard Lab Coat (Cotton/Poly blend).[1] Buttoned to neck. | Chemical-Resistant Apron (Tyvek or PVC) over lab coat if handling >100mL volumes.[1][2] | Prevents fabric saturation in case of solvent spills, which keeps the irritant against the skin. |

Part 3: Operational Workflow (The "How")

Safety is a behavior, not just equipment.[4] Follow this self-validating workflow to minimize cross-contamination.

The "Clean-Dirty" Gowning Protocol

-

Pre-Check: Verify Fume Hood flow is >100 fpm (face velocity).

-

Donning: Lab coat

Goggles -

The "Hot Zone" Rule: Once your hands enter the fume hood, they are considered "contaminated." Do not touch your face, phone, or notebook until you have doffed the outer gloves.[2]

Handling Logic Diagram

Use the following decision tree to determine the correct handling procedure based on your experimental stage.

Figure 1: Operational Logic Flowchart for determining PPE and Engineering Controls based on physical state and quantity.

Part 4: Emergency Response & Disposal

Spill Management

-

Solid Spill: Do NOT sweep dry dust (creates aerosols).

-

Action: Cover with a wet paper towel (water or ethanol) to dampen the powder, then wipe up.[1] Place in a sealed bag.

-

-

Solution Spill:

-

Action: Absorb with vermiculite or spill pads. If the solvent is flammable, turn off ignition sources.

-

Decontamination[1][2]

-

Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol/acetone to wash skin (increases permeability).[1]

-

Eye Contact: Flush at eyewash station for 15 minutes . Hold eyelids open.

Disposal (Waste Streams)[1]

-

Solid Waste: Dispose of in "Hazardous Solid Waste" container. Label clearly with "Toxic/Irritant Organic Solid."

-

Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" waste streams depending on the solvent used. Do not pour down the drain.

References

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance. Retrieved from [Link]

-

PubChem. (n.d.).[1] Compound Summary: 2-chloro-N-(3-formylphenyl)benzamide (CID 2428990).[1][2][5] National Library of Medicine. Retrieved from [Link][1]

Sources

- 1. PubChemLite - 2-chloro-n-(3-formylphenyl)benzamide (C14H10ClNO2) [pubchemlite.lcsb.uni.lu]

- 2. 2-Chloro-N-(2,3-dimethylphenyl)benzamide, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. chemscene.com [chemscene.com]

- 4. johndwalsh.com [johndwalsh.com]

- 5. guidechem.com [guidechem.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.